Tiomergine

Description

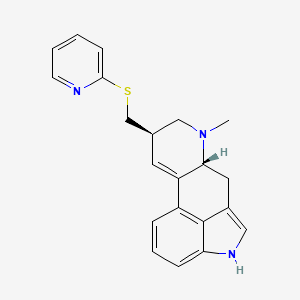

Structure

3D Structure

Properties

CAS No. |

57935-49-6 |

|---|---|

Molecular Formula |

C21H21N3S |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-9-(pyridin-2-ylsulfanylmethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C21H21N3S/c1-24-12-14(13-25-20-7-2-3-8-22-20)9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24/h2-9,11,14,19,23H,10,12-13H2,1H3/t14-,19-/m1/s1 |

InChI Key |

VCRAKEDGLIINLR-AUUYWEPGSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |

Synonyms |

CF 25397 CF 25397 dihydrochloride, (8alpha)-isomer CF 25397 tartrate (1:1), (8beta)-(R-(R*,R*))-isomer CF 25397 tartrate, (8beta)-(R-(R*,R*))-isomer CF-25397 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tiomergine

Established Synthetic Routes for Ergoline (B1233604) Alkaloids

The total synthesis of ergoline alkaloids has been a subject of intense research for decades, leading to the development of several key strategies. A common approach involves the construction of the tetracyclic core through a convergent or linear sequence. Early total syntheses often relied on multi-step sequences to assemble the indole and quinoline portions of the molecule.

A pivotal strategy in many ergoline syntheses is the construction of the C/D ring system onto a pre-formed indole or tryptamine derivative. This often involves key reactions such as the Pictet-Spengler reaction, intramolecular Heck reactions, or transition-metal-catalyzed cyclizations to form the crucial C-ring. Subsequent functional group manipulations and ring closures then lead to the complete ergoline skeleton.

Key Features of Established Ergoline Syntheses:

| Feature | Description |

| Starting Materials | Tryptophan derivatives, substituted indoles, or other readily available chiral precursors. |

| Key Reactions | Pictet-Spengler reaction, Bischler-Napieralski cyclization, intramolecular Heck reaction, Diels-Alder reaction, transition-metal-catalyzed cross-coupling and cyclization reactions. |

| Stereochemical Control | Often achieved through the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool material. |

Novel Approaches and Advancements in Ergoline Synthesis

One notable advancement is the development of novel carbon-carbon bond-forming strategies for the construction of the ergoline tetracycle. nih.gov These methods may involve innovative cascade reactions or the use of new catalytic systems to achieve previously challenging transformations. For instance, strategies that bridge the B- and D-rings of the ergoline system at a late stage are being explored to provide more direct access to complex analogs. nih.gov

Chemo-enzymatic and Biocatalytic Strategies in Ergoline Synthesis

The integration of enzymatic transformations into synthetic routes, known as chemo-enzymatic synthesis, offers a powerful tool for accessing complex molecules like ergoline alkaloids with high stereoselectivity and under mild reaction conditions. researchgate.netresearchgate.net Biocatalysis, the use of isolated enzymes or whole microorganisms, can be particularly advantageous for key steps that are difficult to achieve with traditional chemical methods.

In the context of ergoline synthesis, enzymes could potentially be employed for:

Asymmetric reductions: To set key stereocenters with high enantiomeric excess.

Hydroxylations: To introduce hydroxyl groups at specific positions on the ergoline scaffold, which can then be further functionalized.

Prenylations: As seen in the natural biosynthesis of ergot alkaloids, prenyltransferases can be used to attach isoprenoid units to the indole nucleus. nih.gov

The biosynthetic pathways of ergot alkaloids have been extensively studied, and this knowledge can be leveraged to develop biocatalytic or chemo-enzymatic approaches for the synthesis of Tiomergine and its analogs. nih.gov

Design and Synthesis of Tiomergine Analogs and Derivatives for Mechanistic Probes

The synthesis of analogs and derivatives is crucial for understanding the structure-activity relationships (SAR) and mechanism of action of a drug molecule. By systematically modifying the structure of Tiomergine, researchers can probe its interactions with biological targets and identify key pharmacophoric features.

Strategies for Structural Modification and Functional Group Diversification

Structural modifications of the Tiomergine scaffold could involve a variety of strategies, including:

Modification of the indole nitrogen: Alkylation, acylation, or sulfonylation of the indole nitrogen can influence the electronic properties and steric bulk of this region.

Substitution on the aromatic ring: Introducing different substituents on the benzene ring of the indole nucleus can modulate lipophilicity, electronic properties, and potential interactions with the target protein.

Alteration of the C-8 substituent: The nature of the substituent at the C-8 position of the ergoline ring is known to be critical for the pharmacological activity of many ergoline derivatives. A variety of functional groups could be introduced at this position.

Stereoselective Synthesis of Tiomergine and its Isomers

Tiomergine possesses multiple stereocenters, and the precise stereochemistry is critical for its biological activity. Therefore, stereoselective synthesis is paramount. Modern asymmetric synthesis methods that could be applied include:

Chiral pool synthesis: Starting from a readily available enantiomerically pure starting material.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction.

The development of synthetic routes that allow for the selective synthesis of different stereoisomers of Tiomergine would be highly valuable for elucidating the stereochemical requirements for its biological activity.

Green Chemistry Principles Applied to Ergoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. davidmoore.org.uk Applying these principles to the synthesis of complex molecules like Tiomergine is an important goal for sustainable pharmaceutical manufacturing.

Potential applications of green chemistry in ergoline synthesis include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Utilizing catalytic methods, including biocatalysis, to reduce the use of stoichiometric reagents and minimize waste generation.

Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The application of biosynthetic pathways, which often occur in water under mild conditions, is an inherently green approach to the synthesis of ergot alkaloids. nih.gov

Advanced Molecular and Structural Elucidation of Tiomergine

High-Resolution Spectroscopic Characterization of Tiomergine and its Intermediates

Spectroscopic techniques are crucial for determining the structure and confirming the purity of chemical compounds like Tiomergine. These methods provide detailed information about the molecular composition, bonding, and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). hmdb.canih.gov NMR provides information on the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement. For Tiomergine, ¹H and ¹³C NMR spectra have been reported as being in accordance with its structure. googleapis.comgoogle.comgoogleapis.com This suggests that NMR data has been used to confirm the proposed chemical structure of Tiomergine, providing details about the different proton and carbon environments within the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov It is widely used for molecular confirmation and assessing the purity of a substance. For Tiomergine, or related compounds in the context of its study, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been employed. googleapis.comgoogleapis.com For example, MALDI mass spectrometry has been used to confirm the incorporation of related lipopeptides into microbubbles, giving expected M+H peaks. google.comgoogleapis.com While direct MS data specifically for Tiomergine's parent compound in isolation is not detailed in the provided snippets, the application of MS techniques in related studies involving Tiomergine highlights its utility for molecular confirmation and potentially for assessing the purity of synthesized material.

Conformational Analysis and Stereochemistry of Tiomergine

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds. libretexts.orgwikipedia.org These different arrangements, known as conformers or rotamers, can have varying energy levels and influence a molecule's properties and interactions. libretexts.orgwikipedia.orgyoutube.com Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms in a molecule and the study of stereoisomers. nih.gov

Tiomergine has a defined absolute stereochemistry with two stereocenters. nih.gov This indicates that the molecule exists as specific stereoisomers with fixed configurations at these centers. The presence of stereocenters is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

While detailed conformational analysis studies specifically on Tiomergine are not available in the provided snippets, conformational analysis generally involves evaluating the potential energy of different conformers to understand the molecule's preferred shapes. Factors influencing conformational stability include steric interactions, torsional strain, and angle strain. libretexts.org Techniques like NMR spectroscopy can provide experimental data to support conformational analysis by revealing information about dihedral angles and spatial proximities. nih.gov

Biophysical Characterization of Tiomergine Interactions

Biophysical characterization involves studying the physical principles underlying biological processes and molecular interactions. For a compound like Tiomergine, which is described as an ergot alkaloid derivative and an agonist of the postulated presynaptic dopamine (B1211576) receptor, biophysical studies would focus on its interactions with biological targets, such as receptors or membranes. ncats.io

The information suggests Tiomergine acts as an agonist at a postulated presynaptic dopamine receptor. ncats.io Biophysical characterization of this interaction would typically involve techniques to quantify binding affinity, study the kinetics of binding, and understand the conformational changes induced in the receptor upon binding. While specific data on the biophysical interaction of Tiomergine with its receptor is not provided, studies on drug-membrane interactions using biomembrane models, such as liposomes, are relevant in understanding how compounds permeate biological barriers and interact with cellular membranes. nih.gov These studies can evaluate drug partitioning into membranes, their location within the lipid bilayer, and their effects on membrane fluidity. nih.gov The biophysical interaction profile of Tiomergine would contribute to understanding its pharmacological properties and activity at a molecular level.

Mechanistic Enzymology and Biochemical Pathways Involving Tiomergine

Investigation of Enzyme-Tiomergine Interactions and Binding Kinetics

The study of how a compound like Tiomergine interacts with enzymes is fundamental to understanding its biochemical effects. bmglabtech.com This involves analyzing the kinetics of the interaction, which describes the rates of association and dissociation between the compound and the enzyme. bmglabtech.commdpi.com These kinetic parameters are crucial for drug discovery and development, as they provide insight into the potency and specificity of a potential therapeutic agent. bmglabtech.com

Quantitative Analysis of Tiomergine's Inhibition Constants (Ki)

A key parameter in characterizing an enzyme inhibitor is the inhibition constant (Kᵢ). ucl.ac.uk The Kᵢ is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. pharmacologycanada.org A smaller Kᵢ value indicates a higher binding affinity and, therefore, a more potent inhibitor. ebmconsult.comyoutube.com

The Kᵢ can be determined from the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ebmconsult.comsigmaaldrich.com The relationship between Kᵢ and IC₅₀ is described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

[S] is the substrate concentration.

Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). sigmaaldrich.com

This equation highlights that the Kᵢ is independent of substrate concentration, whereas the IC₅₀ value is not. sigmaaldrich.com Therefore, Kᵢ is a more fundamental measure of inhibitor potency.

Table 1: Hypothetical Inhibition Data for Tiomergine

| Enzyme Target | Substrate Concentration ([S]) (µM) | Kₘ (µM) | IC₅₀ (nM) | Calculated Kᵢ (nM) |

|---|---|---|---|---|

| Enzyme A | 10 | 5 | 100 | 33.3 |

| Enzyme B | 25 | 50 | 250 | 166.7 |

| Enzyme C | 5 | 2 | 50 | 14.3 |

Determination of Inhibition Mechanism (e.g., competitive, non-competitive)

Enzyme inhibitors can be classified based on their mechanism of action, which can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vmax. ucl.ac.ukthermofisher.com The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. ucl.ac.uklibretexts.orgegyankosh.ac.in This increases the apparent Kₘ but does not affect Vmax. ucl.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. ucl.ac.uklibretexts.orgresearchgate.net This reduces Vmax but does not change Kₘ. thermofisher.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Kₘ.

Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/v) against the inverse of substrate concentration (1/[S]), are commonly used to visualize and distinguish between these inhibition mechanisms. thermofisher.com

Pre-steady State Kinetic Analysis of Tiomergine's Enzymatic Effects

To study these rapid events, specialized techniques like stopped-flow and rapid quench methods are employed. mit.edu Pre-steady-state analysis is particularly useful for understanding the detailed mechanism of enzyme action and can reveal transient intermediates that are not observable under steady-state conditions. mit.edufrontiersin.org For an inhibitor like Tiomergine, this analysis could elucidate the specific step in the catalytic cycle that is being affected.

Spectroscopic Techniques for Monitoring Enzyme-Tiomergine Binding Events

Spectroscopic methods are powerful, non-invasive tools for monitoring the binding of a ligand, such as Tiomergine, to an enzyme in real-time. numberanalytics.comlongdom.org These techniques rely on detecting changes in the spectroscopic properties of the enzyme or the ligand upon binding. Common methods include:

UV-Visible Absorbance Spectroscopy: This technique can be used if the binding event causes a change in the absorbance spectrum of the enzyme or ligand. thermofisher.comnumberanalytics.com

Fluorescence Spectroscopy: This highly sensitive method monitors changes in the fluorescence emission of tryptophan or tyrosine residues in the enzyme, or of a fluorescently labeled ligand, upon binding. numberanalytics.comlongdom.org

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational modes of the protein backbone or specific functional groups upon ligand binding, providing structural information about the enzyme-inhibitor complex. mdpi.com

These techniques provide real-time kinetic data, allowing for the determination of association (kₒₙ) and dissociation (kₒff) rate constants. numberanalytics.comlongdom.org

Molecular Mechanisms of Tiomergine Action on Specific Enzyme Systems

Understanding the precise molecular interactions between Tiomergine and its target enzymes is crucial for explaining its biological activity.

Elucidation of Tiomergine's Role as a 2'-O-Ribose Methyltransferase Nsp16 Inhibitor

Coronaviruses, including SARS-CoV-2, utilize a nonstructural protein called Nsp16, a 2'-O-ribose methyltransferase (2'-O-MTase), to modify their viral RNA cap. mdpi.comnih.govvirosin.org This methylation is critical for the virus as it helps to ensure the stability of the viral RNA, promotes efficient translation of viral proteins, and allows the virus to evade the host's innate immune system. mdpi.comnih.govchemrxiv.org Consequently, inhibiting the 2'-O-MTase activity of Nsp16 is a promising strategy for developing antiviral drugs. nih.govchemrxiv.org

The enzyme Nsp16 utilizes S-adenosyl methionine (SAM) as a methyl donor to catalyze the methylation reaction. mdpi.com Inhibitors of Nsp16, such as the compound sinefungin, often act by binding to the SAM-binding pocket, thereby preventing the natural substrate from binding and halting the methylation process. mdpi.com Given the structural features of some ergot alkaloids, it is conceivable that Tiomergine could act as an inhibitor of Nsp16. Virtual screening and molecular docking studies could be employed to predict the binding affinity and pose of Tiomergine within the SAM-binding site of SARS-CoV-2 Nsp16. mdpi.comnih.gov Such computational approaches, followed by experimental validation, would be essential to elucidate Tiomergine's potential role as a viral 2'-O-ribose methyltransferase inhibitor. Furthermore, studies have shown that concomitant inhibition of the host methyltransferase MTr1 and the viral Nsp16 is effective in suppressing SARS-CoV-2 replication. embopress.org

Allosteric Modulation and Conformational Changes Induced by Tiomergine

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous agonist. wikipedia.org This binding to an allosteric site induces a change in the receptor's three-dimensional structure, or conformation. wikipedia.orguniversiteitleiden.nl This conformational change can, in turn, affect the binding affinity or the efficacy of the endogenous agonist, either increasing (positive allosterism) or decreasing (negative allosterism) the receptor's response. wikipedia.orgmdpi.com

The interaction is reciprocal; the binding of the orthosteric ligand can also influence the binding affinity of the allosteric modulator. rsc.org This phenomenon is a fundamental aspect of the allosteric mechanism. rsc.org Allosteric modulators can stabilize different conformational states of the receptor. For instance, some positive allosteric modulators (PAMs) stabilize the active conformation, increasing the probability that the receptor will be in an active state and prolonging the binding of the agonist. wikipedia.org This modulation is not about inducing a new state but rather shifting the equilibrium between existing conformational states. biorxiv.org

In the context of G protein-coupled receptors (GPCRs), such as dopamine (B1211576) receptors, allosteric modulation offers a more nuanced way to "tune" receptor activity compared to direct agonists or antagonists. universiteitleiden.nltg.org.au An allosteric modulator's effect is dependent on the presence of the endogenous agonist, which can be a therapeutic advantage. universiteitleiden.nl The activation of GPCRs is an allosteric process in itself, involving conformational coupling between the ligand-binding domain and the G protein-binding site. biorxiv.org Allosteric modulators influence this intricate process by binding to a topographically distinct site and altering the conformational dynamics of the receptor. mdpi.combiorxiv.org

Identification of Key Residues in Tiomergine-Enzyme Binding Interfaces

The interaction between a ligand like tiomergine and its target enzyme or receptor is dependent on specific chemical interactions with key amino acid residues within the binding pocket. These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for both the affinity and selectivity of the ligand. semanticscholar.org For instance, in the case of other complex molecules binding to their targets, specific residues are identified as being critical for function. In the study of substituted fentanyls with the mu-opioid receptor, the piperidine (B6355638) nitrogen forms a salt-bridge with the conserved D-1473.32 residue, and the propanamide carbonyl group forms a hydrogen bond with W-3187.35. nih.gov

Similarly, studies on other enzyme systems, such as the 2'-O-ribose methyltransferase nsp16 of SARS-CoV-2, have identified key residues essential for binding and enzymatic activity. semanticscholar.org For example, Hesperidin was found to form hydrogen bonds with residues such as N43, K46, D99, L100, C115, D130, Y132, and K170. semanticscholar.org The identification of such key residues is fundamental to understanding the molecular basis of a drug's action and for the rational design of new molecules with improved properties. semanticscholar.orgrsc.org

While specific studies detailing the key residues in the binding interface of tiomergine with its primary targets (dopamine receptors) were not found in the provided search results, the principles of ligand-receptor interaction suggest that its binding is mediated by a specific set of amino acid residues within the dopamine receptor binding pocket. Dopamine receptors are G protein-coupled receptors (GPCRs) with a characteristic seven-transmembrane helical structure. nih.govwikipedia.org The binding of agonists like dopamine, and by extension agonists like tiomergine, occurs within a pocket formed by these transmembrane helices. drugbank.com

| Receptor/Enzyme | Ligand | Key Interacting Residues | Type of Interaction |

| Mu-Opioid Receptor | Substituted Fentanyls | D-1473.32, W-3187.35 | Salt-bridge, Hydrogen bond |

| SARS-CoV-2 nsp16 | Hesperidin | N43, K46, D99, L100, C115, D130, Y132, K170 | Hydrogen bonds |

| SARS-CoV-2 nsp16 | Hesperidin | M131 | Hydrophobic interactions |

| SARS-CoV-2 nsp16 | Osi-027 | N43, K46, D99, L100, N101, Y132, K170 | Hydrogen bonds |

| SARS-CoV-2 nsp16 | Osi-027 | M131, C115, F149 | Hydrophobic interactions |

Modulation of Biochemical Pathways by Tiomergine in In Vitro Systems

Biochemical pathways are a series of enzyme-catalyzed reactions essential for life, broadly categorized into catabolic (breaking down molecules to release energy) and anabolic (synthesizing complex molecules) pathways. numberanalytics.comlongdom.org Key metabolic pathways include glycolysis, the citric acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway. numberanalytics.comlongdom.orgisotope.com The regulation of these pathways is crucial for maintaining cellular homeostasis. longdom.orgnih.gov

Tiomergine, as a dopamine agonist, primarily interacts with dopamine receptors, which are G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org The activation of these receptors initiates intracellular signaling cascades that can, in turn, modulate various cellular processes, including metabolism. nih.govwikipedia.org Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). wikipedia.orgwikipedia.org

D1-like receptor activation typically stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgwikipedia.org cAMP is a crucial second messenger that activates protein kinase A (PKA). nih.gov

D2-like receptor activation , conversely, generally inhibits adenylyl cyclase, decreasing cAMP levels. wikipedia.org

These signaling events can influence metabolic pathways. For example, PKA can phosphorylate various enzymes and transcription factors, thereby altering their activity and gene expression, which can impact glucose metabolism and energy production. nih.govd-nb.info While direct in vitro studies on the impact of tiomergine on metabolic flux are not detailed in the provided results, its action on dopamine receptors suggests an indirect influence on cellular metabolism through the modulation of these signaling pathways. For instance, dysregulation of biochemical pathways is linked to various diseases, and targeting these pathways is a strategy in drug development. longdom.orgoncology-central.com Studies on other compounds show that they can modulate insulin-dependent signal transduction pathways, affecting glucose metabolism. d-nb.info

| Metabolic Pathway | General Function | Key Molecules | Potential Modulation by GPCR Signaling |

| Glycolysis | Converts glucose to pyruvate, generating ATP and NADH. numberanalytics.comlongdom.org | Glucose, Pyruvate, ATP, NADH | PKA can phosphorylate glycolytic enzymes. |

| Citric Acid (TCA) Cycle | Oxidizes acetyl-CoA to produce ATP, NADH, and FADH2. numberanalytics.comisotope.com | Acetyl-CoA, Citrate, ATP, NADH | Substrate availability can be influenced by upstream signaling. |

| Pentose Phosphate Pathway | Generates NADPH and precursors for nucleotide synthesis. longdom.orgresearchgate.net | NADPH, Ribose-5-phosphate | Cellular redox state, influenced by signaling, can affect flux. |

| Fatty Acid Oxidation (FAO) | Breaks down fatty acids to produce acetyl-CoA. frontiersin.org | Fatty acids, Acetyl-CoA, Carnitine | mTOR pathway, linked to GPCRs, can influence FAO. frontiersin.org |

In a non-cellular (acellular) in vitro system, the focus shifts to the direct molecular interactions and enzymatic activities initiated by tiomergine binding to its receptor. A biochemical cascade is a series of chemical reactions where an initial stimulus is amplified and transferred through a pathway of molecules. wikipedia.org

When tiomergine binds to a dopamine receptor in a reconstituted system (e.g., purified receptors and G proteins in a lipid bilayer), it induces a conformational change in the receptor. wikipedia.orguniversiteitleiden.nl This change facilitates the interaction of the receptor with its cognate G protein (either Gαs/olf for D1-like or Gαi/o for D2-like receptors). wikipedia.orgwikipedia.org

The subsequent steps in a non-cellular context would be:

G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the G protein, causing it to release GDP and bind GTP.

G Protein Dissociation: The GTP-bound Gα subunit dissociates from the Gβγ dimer.

Effector Enzyme Modulation: The dissociated Gα-GTP subunit can then directly interact with and modulate the activity of a purified effector enzyme, such as adenylyl cyclase. tg.org.auwikipedia.org For instance, Gαs-GTP would activate adenylyl cyclase, leading to the conversion of ATP to cAMP. nih.gov

These non-cellular assays are crucial for dissecting the direct effects of a ligand on the receptor-G protein-effector axis without the complexity of intracellular feedback loops and other signaling pathways. nih.gov They allow for the precise measurement of parameters like the potency and efficacy of tiomergine in activating a specific signaling pathway. nih.gov

Receptor Binding Studies and Ligand-Protein Interactions of Tiomergine

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a ligand for its target receptors. Affinity refers to the strength of the binding between a ligand and a receptor, often quantified by the dissociation constant (Kd) or inhibition constant (Ki). A lower Kd or Ki value indicates higher binding affinity. rsc.org Selectivity describes a ligand's ability to bind preferentially to one receptor subtype over others. nih.govrsc.org

Tiomergine is known as a dopamine agonist, meaning it binds to and activates dopamine receptors. wikipedia.org Profiling its binding would involve competitive binding assays using radiolabeled ligands that are known to bind to specific dopamine receptor subtypes (D1, D2, D3, D4, D5). drugbank.com In these assays, the ability of increasing concentrations of tiomergine to displace the radioligand from the receptor is measured.

While specific Kd or Ki values for tiomergine were not available in the search results, the general principle is to compare its affinity across the different dopamine receptor subtypes. For example, a compound with a significantly lower Ki for D2 receptors compared to D1, D3, D4, and D5 receptors would be considered a D2-selective agonist. This selectivity is crucial as different dopamine receptor subtypes are associated with different physiological effects and potential side effects. tg.org.auwikipedia.org

The selectivity of a compound is not solely determined by affinity (at equilibrium) but also by its binding kinetics (the rates of association and dissociation). enzymlogic.comenzymlogic.com A drug with a long residence time at its primary target and short residence times at off-targets may have a better therapeutic window. enzymlogic.com

Illustrative Data Table for Dopamine Agonist Selectivity Profile (Note: This table is illustrative, as specific data for Tiomergine was not found. It demonstrates how such data would be presented.)

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) | D2/D1 Selectivity Ratio |

| Dopamine | 1500 | 25 | 15 | 450 | 900 | 0.017 |

| Tiomergine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Bromocriptine | 2800 | 2.1 | 4.6 | 3100 | 5000 | 0.00075 |

| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | <0.00039 |

Investigation of Binding Reversibility and Kinetics

The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association and dissociation, which ultimately determine the binding affinity and the duration of the pharmacological effect. For Tiomergine, an ergot alkaloid derivative, understanding its binding reversibility and kinetics is crucial for elucidating its mechanism of action at various monoaminergic receptors, including dopamine, serotonin (B10506), and adrenergic receptors.

General Principles of Ergot Alkaloid Binding Kinetics

Ergot alkaloids are known for their complex and often prolonged interactions with their target receptors. oup.com Studies on various ergot derivatives have revealed that they can exhibit slow association and dissociation rates. oup.comresearchgate.net This kinetic profile can lead to a sustained receptor occupancy and, consequently, a prolonged physiological response. oup.com The structural characteristics of the ergoline (B1233604) ring, common to all ergot alkaloids, facilitate their interaction with biogenic amine receptors. researchgate.net However, variations in the peptide side chain, as seen in ergopeptines, can significantly influence the binding kinetics. nih.gov For instance, some ergopeptines demonstrate binding characteristics typical of antagonists, with notably slow dissociation rates from the receptor. nih.gov This slow dissociation is often inconsistent with their equilibrium-determined binding affinity, suggesting a complex, multi-step binding process. nih.gov

The binding of ergot alkaloids to G-protein coupled receptors, such as the D2 dopamine receptor, can be further characterized by its dependency on the coupling state of the receptor. Competition binding experiments have shown that ergoline-class alkaloids often exhibit biphasic competition curves, indicating high- and low-affinity binding states. nih.gov The high-affinity state is typically associated with the receptor being coupled to a G-protein, a characteristic of agonist binding, which is sensitive to the presence of guanine nucleotides. nih.gov In contrast, ergopeptines may show monophasic binding curves, a hallmark of antagonist-like interactions, which are unaffected by guanine nucleotides. nih.gov

Binding Reversibility and Kinetic Parameters of Tiomergine

Direct experimental data detailing the specific association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and the equilibrium dissociation constant (Kₑ) for Tiomergine are not extensively documented in publicly available literature. However, based on its classification as an ergot alkaloid, its binding characteristics can be inferred from the general behavior of this compound class.

It is plausible that Tiomergine, like other ergot derivatives, exhibits slow dissociation kinetics from its target receptors. This "tight-binding" or slowly reversible interaction could contribute to a long duration of action. The sustained vasoconstrictor effects observed with some ergot alkaloids have been attributed to their high affinity and slow dissociation from vascular receptors. oup.com

The reversibility of Tiomergine's binding is a critical factor. While true irreversible binding involves the formation of a covalent bond between the ligand and the receptor, slowly dissociating ligands can appear functionally irreversible over the time course of a typical experiment. This pseudo-irreversibility can have significant pharmacological implications.

Table 1: Postulated Kinetic and Reversibility Characteristics of Tiomergine Based on Ergot Alkaloid Class Properties

| Parameter | Postulated Characteristic for Tiomergine | Rationale based on Ergot Alkaloid Studies |

| Binding Reversibility | Likely slowly reversible or pseudo-irreversible | Ergot alkaloids often exhibit slow dissociation rates from their target receptors. oup.comresearchgate.net |

| Association Rate (kₒₙ) | Potentially slow to moderate | The complex structure of ergot alkaloids may require conformational changes for optimal binding, influencing the association rate. nih.gov |

| Dissociation Rate (kₒբբ) | Expected to be slow | A hallmark of many ergot derivatives, leading to prolonged receptor occupancy. oup.comresearchgate.netnih.gov |

| Binding Affinity (Kₑ) | High affinity | Ergot alkaloids are generally characterized by high affinity for their monoaminergic receptor targets. oup.comnih.govkarger.com |

Computational and Theoretical Studies of Tiomergine

Molecular Docking and Virtual Screening of Tiomergine with Target Proteins

Molecular docking and virtual screening are computational techniques used to predict how a molecule binds to a target protein and to screen large libraries of compounds for potential binders. thermofisher.commdpi.comnih.gov Tiomergine is known to interact with dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgebi.ac.uk However, specific studies detailing molecular docking or virtual screening of Tiomergine with these or other protein targets are not available in the reviewed literature.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and critical interactions (hotspots) like hydrogen bonds and hydrophobic contacts. mdpi.comnih.govmit.edu This analysis helps in understanding the basis of a compound's activity and selectivity.

Despite the known interaction of Tiomergine with dopamine and serotonin receptors, no specific molecular docking studies have been published that describe its binding mode or the key amino acid residues involved in the interaction. mdpi.comwikipedia.orgebi.ac.uk Consequently, data on interaction hotspots for Tiomergine at a molecular level are not available.

High-Throughput Screening Methodologies for Tiomergine-like Compounds

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of compounds. nuvisan.com In a computational context, this is known as virtual screening, where large chemical libraries are computationally docked and scored against a protein target to identify potential hits. nih.govnih.govmdpi.com

No publications were identified that describe high-throughput screening methodologies, either experimental or virtual, specifically developed for or applied to the discovery of Tiomergine-like compounds. While general methods for screening ergoline (B1233604) derivatives exist, studies detailing a specific workflow, library design, or hit identification process centered around the Tiomergine scaffold are absent from the scientific literature. nuvisan.com

Molecular Dynamics (MD) Simulations of Tiomergine-Target Complexes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wustl.edudiphyx.com For drug-target complexes, MD simulations provide a view of the dynamic evolution of the system, offering insights into the stability of binding, conformational changes, and the energetics of the interaction. nih.govbyu.edu

A search of the scientific literature did not yield any studies that have performed and published molecular dynamics simulations of a Tiomergine-target complex.

Analysis of Dynamic Binding Processes and Conformational Changes

MD simulations can illuminate the dynamic process of a ligand binding to its target and any subsequent conformational changes in both the ligand and the protein. nih.govbyu.edu These changes are often crucial for the protein's biological function or the drug's mechanism of action.

There are no available research articles that analyze the dynamic binding process of Tiomergine with its target proteins or detail the specific conformational changes that occur upon its binding.

Calculation of Binding Free Energies and Stability Assessments

The calculation of binding free energy is a key application of MD simulations, used to quantify the strength of the interaction between a ligand and its protein target. mdpi.com Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are often employed to estimate the stability of the ligand-protein complex. mdpi.com

No studies were found that report the calculation of the binding free energy for a Tiomergine-protein complex. As a result, there are no published computational assessments of the stability of Tiomergine within the binding pocket of its known targets, such as dopamine or serotonin receptors.

Quantum Chemical Calculations for Tiomergine

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. arxiv.orgupenn.eduwikipedia.orgusp.br These methods can be used to determine optimized molecular geometry, electronic charge distribution, and molecular orbitals (e.g., HOMO and LUMO), which are important for understanding a molecule's reactivity and interactions. mdpi.comwikipedia.org

Despite the utility of these methods, a review of the literature found no specific quantum chemical calculations that have been performed and published for the Tiomergine molecule. Therefore, detailed data on its electronic structure, optimized geometry from first principles, or other quantum mechanical properties are not available.

Structure-Based Drug Design and De Novo Design Principles for Tiomergine Analogs

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein receptor, to design ligands with improved affinity and selectivity. frontiersin.org For Tiomergine, the primary targets are dopamine and serotonin receptors. SBDD for these G-protein coupled receptors (GPCRs) involves using crystal structures or homology models to perform molecular docking simulations. In this process, the computer program predicts the preferred orientation and binding energy of a ligand (like a Tiomergine analog) within the receptor's binding site. frontiersin.orgnih.gov This allows medicinal chemists to rationally design modifications to the Tiomergine scaffold to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or eliminate unfavorable ones.

De novo design is a more advanced computational strategy that aims to create entirely new molecules from scratch. frontiersin.org Instead of modifying an existing template, de novo algorithms build novel chemical structures, often fragment by fragment, that are optimized to fit the steric and electronic constraints of the target's binding pocket. For developing Tiomergine analogs, a de novo approach could be used to explore new scaffolds that mimic the key pharmacophoric features of Tiomergine but possess different core structures, potentially leading to improved properties or novel intellectual property. acs.orgsciety.org

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

When a high-resolution structure of the target is unavailable, ligand-based methods become crucial. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. A pharmacophore model for Tiomergine's activity at the dopamine D2 receptor, for instance, could be generated by aligning a set of known active ergot derivatives and extracting their common features. nih.goviucr.orgresearchgate.net This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.net

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the receptor. |

| Electronic | Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is related to hydrogen bonding capacity and membrane transport. nih.gov |

| Steric / Size | Molecular Weight (MW) | Relates to the overall size of the molecule and its fit within the binding pocket. |

| Structural | Number of Rotatable Bonds | An indicator of molecular flexibility, which affects conformational entropy upon binding. |

| Structural | Number of H-Bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with receptor residues. |

Structure Activity Relationship Sar Studies of Tiomergine Analogs

Systematic Investigation of Tiomergine Derivatives and their Molecular Activity

Systematic investigations of drug derivatives typically involve the synthesis of a series of compounds with targeted structural modifications based on a lead compound, followed by the evaluation of their biological activity. For ergoline (B1233604) derivatives acting on dopamine (B1211576) receptors, such studies aim to delineate the impact of changes to the ergoline ring system and its substituents on receptor binding and functional activity (agonist or antagonist). annualreviews.orgresearchgate.netresearchgate.net

Ergoline derivatives are known to interact with various dopamine receptor subtypes, including those belonging to the D1-like and D2-like families. researchgate.netresearchgate.netwikipedia.orgmdpi.commdpi.com Studies on these related compounds have explored modifications such as alterations to the substitution patterns on the ergoline ring, changes in stereochemistry, and modifications to side chains. annualreviews.orgontosight.ai The molecular activity is assessed through various in vitro and in vivo assays, including receptor binding studies to determine affinity and functional assays to measure agonist or antagonist potency. annualreviews.orgresearchgate.netwikipedia.org

While specific data tables detailing the molecular activity of a broad panel of Tiomergine derivatives were not found, SAR studies on related ergoline dopamine agonists have shown that even subtle structural changes can significantly impact activity. For instance, the presence and position of substituents on the ergoline core, as well as the stereochemistry at key positions (such as C-8), are critical determinants of their pharmacological profile. annualreviews.orgontosight.ai

Identification of Key Structural Features for Binding Affinity and Potency

Research on ergoline derivatives has identified several structural features crucial for their binding affinity and potency at dopamine receptors. A key element appears to be the presence of a -phenethylamine or indole-ethylamine moiety embedded within the complex ergoline ring system, which is thought to be the part of the molecule that interacts with the receptor binding site, mimicking the natural ligand dopamine. annualreviews.orguni.eduwikipedia.org

Modifications to the nitrogen atom at position 6 of the ergoline core, such as N-alkylation, have been shown to influence activity. Specifically, the introduction of N-n-propyl groups has frequently been observed to enhance dopamine agonist effects in ergoline derivatives. annualreviews.orgwikipedia.orguni.edu The stereochemistry at the C-8 position is also recognized as important, with the (8-beta) configuration being noted in active compounds. annualreviews.orgontosight.ai

Studies on related compounds like bromocriptine, another ergoline derivative, indicate that specific halogen substitutions (e.g., bromine) can increase affinity for certain receptor subtypes like the D2 receptor, although this might sometimes come at the cost of reduced efficacy. wikipedia.org Conversely, 2-thioether modifications in certain ergoline systems have been associated with dopamine antagonist activity, highlighting how different substitutions can lead to opposing pharmacological effects. nih.gov

These findings suggest that for Tiomergine, the specific nature and position of its substituents on the ergoline scaffold, as well as its defined stereochemistry, are critical structural features governing its binding affinity and agonist potency at the presynaptic dopamine receptor.

Development of SAR Models to Guide Further Chemical Synthesis

SAR studies often lead to the development of models that correlate structural features with biological activity. These models, which can range from qualitative observations to quantitative structure-activity relationships (QSAR), serve as valuable tools to guide the rational design and synthesis of novel compounds with improved properties. researchgate.netnih.govontosight.ai

Based on the SAR insights gained from studying ergoline derivatives, medicinal chemists can predict how specific structural modifications might affect the binding affinity, potency, and selectivity of Tiomergine analogs for dopamine receptors. For example, if a study reveals that a certain functional group at a particular position enhances agonist activity, this information can be used to design and synthesize new Tiomergine derivatives incorporating that feature with the aim of increasing potency.

While no specific QSAR models developed for Tiomergine were detailed in the search results, the general approach in ergoline SAR involves analyzing the impact of variations in functional groups, their electronic and steric properties, and their spatial arrangement on receptor interaction. nih.gov Such models would be crucial in a systematic drug discovery program focused on Tiomergine, helping to prioritize the synthesis of analogs with a higher probability of possessing desired pharmacological profiles and potentially reduced off-target effects.

Correlation between Molecular Features and Mechanistic Effects

The correlation between molecular features and mechanistic effects in the context of Tiomergine primarily revolves around its interaction with dopamine receptors and the resulting cellular response. As a presynaptic dopamine receptor agonist, Tiomergine is understood to activate these receptors, influencing dopamine synthesis, release, or reuptake. annualreviews.org

SAR studies help to elucidate which parts of the Tiomergine molecule are essential for this agonist activity. For instance, the proper presentation of the indole-ethylamine moiety in a specific conformation is likely critical for productive binding and activation of the receptor. uni.edunih.gov Modifications that alter the ability of this moiety to interact with the receptor binding site, or that affect the conformational flexibility of the molecule, can therefore impact its agonist efficacy.

Furthermore, the selectivity of Tiomergine for presynaptic dopamine receptors over other receptor subtypes (such as postsynaptic dopamine receptors or other aminergic receptors with which ergoline derivatives can interact) is also determined by its molecular features. researchgate.netwikipedia.orguni.edu Specific substituents or structural arrangements may favor binding to certain receptor subtypes, leading to a differential mechanistic outcome. For example, while many ergoline derivatives show broad activity, some modifications have been explored to achieve greater selectivity for specific dopamine receptor subtypes (e.g., D2 or D3), which could influence the therapeutic and side effect profiles. researchgate.netwikipedia.orgmdpi.commdpi.com The observation that 2-thioether derivatives can act as dopamine antagonists highlights how structural changes can completely switch the mechanistic effect from agonizing to blocking the receptor. nih.gov

Advanced Analytical Methodologies for Tiomergine Research

Development and Optimization of Chromatographic Techniques for Tiomergine

Chromatography is the cornerstone of separating Tiomergine from endogenous components and other related substances. nih.gov The choice of technique is dictated by the physicochemical properties of Tiomergine, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Tiomergine and other ergot alkaloids. nih.govnih.gov Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov The development of a successful HPLC method involves a systematic process of selecting the appropriate column and mobile phase composition, followed by optimizing parameters to achieve the desired separation. thermofisher.commastelf.comyoutube.com

Method development for Tiomergine would typically begin with scouting various column chemistries and mobile phase conditions. thermofisher.com Due to the basic nature of the ergoline (B1233604) scaffold, alkaline mobile phases are often preferred. These conditions, typically using ammonium (B1175870) carbonate or ammonium hydroxide (B78521) as additives, help to maintain the stability of the compound and its potential epimers, prevent protonation, and improve peak shape and separation. nih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate Tiomergine from matrix components and metabolites with different polarities. mastelf.com

Table 1: Illustrative HPLC Parameters for Ergot Alkaloid Analysis Applicable to Tiomergine

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 10 mM Ammonium Carbonate, pH 9.5 | Aqueous component, alkaline modifier for peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte. |

| Gradient | Linear gradient from 10% B to 90% B over 15 min | To separate compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 40 °C | To ensure reproducibility and improve peak symmetry. |

| Detector | UV at 310 nm or Fluorescence (Ex: 310 nm, Em: 410 nm) | Detection based on Tiomergine's chromophore/fluorophore. |

This table presents a hypothetical set of starting conditions for a Tiomergine HPLC method, based on established practices for related ergot alkaloids.

Gas Chromatography (GC) is generally less suitable for the direct analysis of ergot alkaloids like Tiomergine due to their low volatility and susceptibility to thermal degradation at the high temperatures required for vaporization. mdpi.com Therefore, the application of GC in Tiomergine research necessitates a chemical modification step known as derivatization. nih.govdrawellanalytical.comresearchgate.net

Derivatization converts the polar, non-volatile Tiomergine into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.com This is typically achieved by reacting the active hydrogen atoms in the molecule, such as those in amine or amide groups, with a derivatizing reagent. sigmaaldrich.comthermofisher.com Silylation is a common derivatization technique where a trimethylsilyl (B98337) (TMS) group is introduced, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com

The derivatized Tiomergine can then be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected, often by a flame ionization detector (FID) or, more powerfully, a mass spectrometer. thermofisher.com The development of a GC method would focus on optimizing the derivatization reaction for completeness and then tuning GC parameters like the temperature program to achieve separation. sigmaaldrich.com

Table 2: General Procedure for GC Analysis of Tiomergine via Derivatization

| Step | Description | Key Reagents/Parameters |

| 1. Extraction | Isolate Tiomergine from the research matrix. | Liquid-liquid or solid-phase extraction. |

| 2. Drying | Remove all traces of water from the extract. | Anhydrous sodium sulfate (B86663) or nitrogen stream. |

| 3. Derivatization | React the dry analyte with a silylating agent. | BSTFA with 1% TMCS catalyst; heat at 70°C for 30 min. |

| 4. GC Analysis | Inject the derivatized sample onto the GC system. | Temperature program: 150°C hold 1 min, ramp 10°C/min to 300°C. |

This table outlines a conceptual workflow. Specific conditions must be optimized for Tiomergine.

Supercritical Fluid Chromatography (SFC) presents a modern, "green" alternative to both normal- and reversed-phase HPLC. teledynelabs.commdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.com The low viscosity and high diffusivity of supercritical CO₂ can lead to faster separations and higher efficiency compared to HPLC. mdpi.com

For pharmaceutical compounds, especially chiral molecules, SFC has proven to be a powerful analytical tool. mdpi.compensoft.netchromatographyonline.com Given that Tiomergine is a chiral molecule, SFC could be particularly valuable for separating its enantiomers or diastereomers. The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as methanol, and an additive (e.g., ammonium hydroxide) to improve the peak shape of basic compounds like Tiomergine. nih.gov Despite its potential, the application of SFC for ergot alkaloid analysis has been somewhat limited, with some studies noting challenges related to matrix effects. mdpi.com However, its advantages in speed and reduced organic solvent consumption make it an attractive area for future methods development in Tiomergine research. nih.gov

Mass Spectrometry (MS) Based Methods for Tiomergine Quantification and Identification

Mass spectrometry is an indispensable tool in Tiomergine research, providing unparalleled sensitivity and specificity for both quantifying the drug and identifying its transformation products. nih.govuantwerpen.be It is almost always coupled with a chromatographic separation technique.

For the quantification of Tiomergine at very low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govuantwerpen.bemdpi.com This technique combines the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. creative-proteomics.combioanalysis-zone.com

In an LC-MS/MS method, after chromatographic separation, Tiomergine is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) is set to select the protonated molecule of Tiomergine (the precursor ion). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (the product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same retention time, precursor ion mass, and product ion mass. ijpras.com This allows for accurate quantification even at trace levels. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for trace analysis, provided that the derivatization procedure is efficient and reproducible. filab.frthermofisher.combiomedpharmajournal.orgnih.govphcogj.com The mass spectrometer provides definitive identification of the derivatized Tiomergine peak, offering greater confidence than FID detection.

Table 3: Comparison of MS-Based Techniques for Tiomergine Trace Analysis

| Technique | Sample State | Key Advantage | Typical Application |

| LC-MS/MS | Liquid | High sensitivity and specificity without derivatization. | Quantification of Tiomergine in plasma for pharmacokinetic studies. |

| GC-MS | Gas (after derivatization) | High chromatographic resolution for volatile compounds. | Confirmatory analysis where derivatization is feasible. |

Identifying the metabolic fate of a new chemical entity is a critical part of non-clinical research. fda.govbioivt.comwuxiapptec.compharmaron.com High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is the primary tool for non-clinical metabolite profiling of Tiomergine. ijpras.comcriver.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass of ions with extremely high accuracy (typically < 5 ppm). animbiosci.orgresearchgate.net

This high mass accuracy allows for the confident determination of the elemental formula of a potential metabolite from its exact mass. criver.com By comparing the metabolites found in samples from in vitro (e.g., liver microsomes) or in vivo (e.g., animal plasma, urine) studies with a control sample, researchers can detect biotransformations. bioivt.com The fragmentation patterns (MS/MS spectra) obtained with HRMS further help to elucidate the structure of the metabolites by pinpointing the site of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation) on the Tiomergine molecule. ijpras.comcriver.comnih.gov

Capillary Electrophoresis (CE) for Tiomergine Characterization

Capillary Electrophoresis (CE) stands out as a powerful analytical tool for the characterization of a wide array of molecules, including pharmaceuticals like ergot alkaloids. mdpi.comaurorabiomed.com It offers a valuable alternative to more traditional methods like liquid chromatography, providing high-resolution separations with minimal sample preparation and a high degree of automation. aurorabiomed.com The technique separates charged and neutral molecules based on their charge, size, and frictional forces under the influence of an electric field. aurorabiomed.com

While specific studies focusing exclusively on Tiomergine using CE are not prevalent in publicly accessible literature, the methodology has been successfully applied to the analysis of other ergot alkaloids, demonstrating its suitability for this class of compounds. mdpi.comresearchgate.netfrontiersin.org For instance, CE has been used for the simultaneous separation of various ergot alkaloids in cereal samples and for separating alkaloid epimers in sclerotia. frontiersin.orgacs.org

Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and capillary isoelectric focusing (CIEF), allow for versatile applications. nih.gov CZE, in particular, has been combined with UV and mass spectrometric detection for the analysis of lysergic acid and its isomers. frontiersin.org Given Tiomergine's structural similarity to other ergot alkaloids, CE represents a highly effective method for its characterization, offering rapid and efficient analysis. aurorabiomed.com

Capillary Electrophoresis (CE) Modes for Pharmaceutical Analysis

Various modes of Capillary Electrophoresis are utilized for the characterization of biopharmaceutical products, each offering unique separation mechanisms. nih.gov These techniques are applicable to the analysis of complex molecules like Tiomergine.

| CE Mode | Separation Principle | Primary Application |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in the mass-to-charge ratio of the analytes. | Analysis of charge heterogeneity, purity, and stability of therapeutic proteins. nih.gov |

| Capillary Gel Electrophoresis (CGE) | Size-based separation using a gel-filled capillary that acts as a molecular sieve. aurorabiomed.com | Used for macromolecules like proteins and oligonucleotides to assess size variants. aurorabiomed.comnih.gov |

| Capillary Isoelectric Focusing (CIEF) | Separation based on the isoelectric point (pI) of molecules within a pH gradient. aurorabiomed.com | Ideal for analyzing charge variants and natural heterogeneity in therapeutic molecules. aurorabiomed.comnih.gov |

Advanced Sample Preparation Techniques for Tiomergine in Research Samples

Effective sample preparation is a critical prerequisite for reliable analytical results, aiming to isolate and concentrate target analytes while removing interfering matrix components. scienceopen.comnih.gov For complex samples containing Tiomergine, advanced and often miniaturized techniques are employed to enhance sensitivity and reduce solvent consumption. scienceopen.comresearchgate.net Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been refined into microextraction variants. scienceopen.com Techniques such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have also been adapted for ergot alkaloid analysis in complex matrices like cereals. nih.gov

Among the modern sample preparation methods, Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME) are prominent due to their efficiency and environmentally friendly nature. rsc.orgsepscience.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates extraction, concentration, and sample introduction into a single step. sepscience.comnih.gov It utilizes a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample or its headspace, and analytes partition between the sample matrix and the fiber coating. sepscience.com The extracted analytes are then thermally desorbed directly into a gas chromatograph or eluted with a solvent for liquid chromatography. rsc.orgmdpi.com SPME is highly sensitive, capable of achieving low detection limits (ppb or below) for certain analytes, and is amenable to automation. sepscience.com Its application has been noted in mycotoxin analysis, highlighting its potential for Tiomergine research. sepscience.com

Liquid-Phase Microextraction (LPME) is a miniaturized version of LLE that uses a minimal volume (microliters) of an extraction solvent. ijrpc.comontosight.ai This technique is lauded for its simplicity, low cost, and significant reduction in hazardous solvent use. rsc.orgontosight.ai Several configurations of LPME exist, including:

Single-Drop Microextraction (SDME): An early form where a microdrop of solvent is suspended from a microsyringe tip into the sample. mdpi.com

Hollow Fiber-Liquid Phase Microextraction (HF-LPME): This method employs a porous hollow fiber to contain the acceptor solvent, which is separated from the sample (donor phase) by a supported liquid membrane (SLM). scienceopen.commdpi.com It can be operated in two-phase or three-phase modes, offering high selectivity and enrichment factors. scienceopen.commdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): Involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer. mdpi.comchromatographyonline.com

These microextraction techniques are compatible with various analytical instruments, including GC, HPLC, and CE, making them versatile tools for preparing Tiomergine research samples for analysis. ijrpc.com

Comparison of Advanced Microextraction Techniques

SPME and LPME are leading advanced sample preparation techniques, each with distinct characteristics suitable for different analytical challenges in pharmaceutical research. rsc.orgsepscience.comontosight.ai

| Feature | Solid-Phase Microextraction (SPME) | Liquid-Phase Microextraction (LPME) |

|---|---|---|

| Principle | Analyte partitions between sample matrix and a solid-phase coating on a fiber. mdpi.com | Analyte partitions between a bulk aqueous sample and a micro-volume of liquid solvent. ontosight.ai |

| Solvent Usage | Solvent-free for GC analysis; minimal solvent for LC desorption. sepscience.com | Requires microliter volumes of organic solvents. ijrpc.com |

| Key Advantages | High sensitivity, automation-friendly, integrates extraction and sample introduction. sepscience.commdpi.com | Simplicity, low cost, high enrichment factors, variety of modes (e.g., HF-LPME, DLLME). ontosight.aimdpi.com |

| Common Configurations | Fiber-based (Direct Immersion or Headspace). mdpi.com | Single-Drop (SDME), Hollow-Fiber (HF-LPME), Dispersive (DLLME). mdpi.com |

| Compatibility | GC, HPLC, CE, MS. nih.gov | GC, HPLC, CE, Atomic Spectroscopy. scienceopen.comijrpc.com |

Application of Hyphenated Techniques in Tiomergine Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the comprehensive analysis of complex mixtures. numberanalytics.comnih.gov For ergot alkaloids like Tiomergine, these techniques provide unparalleled specificity and sensitivity, enabling both quantification and structural confirmation. oregonstate.eduresearchgate.net

The most prominent hyphenated technique for ergot alkaloid analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . nih.goveuropa.eu This method is routinely used as an internationally validated standard for determining ergot alkaloid content in various matrices. researchgate.net The initial separation by LC is followed by mass spectrometry, which can provide molecular mass information and, through tandem MS (MS/MS), structural details from fragmentation patterns. oregonstate.edu This allows for the reliable identification and quantification of analytes even at very low levels. researchgate.net For instance, LC-MS/MS has been used to effectively quantify six major ergot alkaloids and their epimers in flour samples with detection limits as low as 10 µg/kg. researchgate.net

Other significant hyphenated techniques include:

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is another major procedure for ergot alkaloid analysis. nih.gov It is frequently used for screening studies due to its robustness and sensitivity for the naturally fluorescent ergot alkaloids. europa.euresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This emerging technique combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.govasdlib.org It is a promising tool for analyzing primary structures and impurities in pharmaceutical products and has been applied to the characterization of various biomolecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large, non-volatile molecules like ergot alkaloids without derivatization, GC-MS is a powerful hyphenated technique for analyzing volatile and semi-volatile compounds. researchgate.netasdlib.org

The use of these combined techniques is crucial for generating the high-quality data needed for regulatory purposes and for advancing research into compounds like Tiomergine. asiapharmaceutics.info

Selected Hyphenated Methods in Ergot Alkaloid Research

The following table summarizes findings from various research studies employing hyphenated techniques for the analysis of ergot alkaloids, demonstrating the versatility and power of these methods.

| Technique | Analytes | Matrix | Key Research Findings/Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Ergocornine, ergocristine, ergocryptine, ergosine, etc. | Cereal, Feed | Considered a major, routine procedure for quantitative determination. nih.gov Enables monitoring below regulatory limits. mdpi.com | mdpi.comnih.gov |

| HPLC-FLD | 12 pharmacologically active ergot alkaloids | Rye and rye products | Developed for the determination of alkaloids after extraction and purification. Frequently applied in large-scale screening studies. researchgate.net | researchgate.net |

| UHPLC-Orbitrap-MS | 32 mycotoxins including 4 ergot alkaloids | Barley | Used to compare the effectiveness of different extraction procedures (QuEChERS, MSPD, SLE, SPE). nih.gov | nih.gov |

| CE-MS | Therapeutic proteins, impurities | Biopharmaceutical products | Emerging as a promising tool for assessing primary structure and impurities, combining high-resolution separation with sensitive detection. nih.gov | nih.gov |

Cellular and Subcellular Mechanistic Investigations of Tiomergine Non Clinical Focus

Intracellular Localization and Distribution Studies in Model Cells

In principle, the distribution of Tiomergine within a cell would be influenced by its physicochemical properties, such as lipophilicity and charge, which govern its ability to cross cellular and organellar membranes. nih.gov As a ligand for transmembrane receptors, a significant portion of Tiomergine molecules would be expected to localize to the plasma membrane where its primary targets, dopamine (B1211576) and serotonin (B10506) receptors, are located. mdpi.com Following receptor binding and potential internalization, Tiomergine may be transiently found within endocytic vesicles and other compartments of the endo-lysosomal pathway. However, without specific experimental data, the precise distribution in organelles such as the endoplasmic reticulum, mitochondria, or lysosomes remains speculative. nih.govnih.gov

Tiomergine's Effects on Specific Cellular Enzyme Activities (isolated cellular systems)

Tiomergine is recognized as a potent agonist at dopamine D2-like receptors and also interacts with various serotonin (5-HT) receptors. mdpi.comharvard.edu These receptors are predominantly G-protein-coupled receptors (GPCRs). wikipedia.orgebi.ac.uk Specifically, the dopamine D2 receptor, a primary target of Tiomergine, couples to the Gαi/o family of G-proteins. wikipedia.org

A major downstream effector enzyme regulated by Gαi-coupled receptors is adenylyl cyclase . Activation of Gαi proteins leads to the inhibition of adenylyl cyclase activity. nih.govnih.govmerckmillipore.com This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmerckmillipore.com Therefore, in isolated cellular systems expressing dopamine D2 receptors, Tiomergine is expected to function as an inhibitor of forskolin-stimulated or other Gαs-activated adenylyl cyclase activity. While direct experimental quantification of Tiomergine's effect on this enzyme is not widely published, this inhibitory action is a cornerstone of the signaling pathway it activates.

The table below outlines the inferred enzymatic effect based on Tiomergine's primary mechanism of action.

| Enzyme | Cellular System | Expected Effect of Tiomergine | Downstream Consequence |

| Adenylyl Cyclase | Cells expressing Gαi-coupled receptors (e.g., Dopamine D2) | Inhibition | Decrease in intracellular cAMP levels |

This data is inferred from the known Gαi-coupling of Tiomergine's target receptors.

Receptor Internalization and Signaling Pathway Modulation by Tiomergine at the Cellular Level (non-clinical context)

As an agonist for GPCRs like the dopamine D2 receptor, Tiomergine is anticipated to modulate receptor status and downstream signaling pathways, starting with receptor binding and leading to internalization.

Receptor Internalization: Agonist-induced receptor internalization is a fundamental mechanism for regulating GPCR signaling. numberanalytics.comneb.commultispaninc.com The process typically involves:

Agonist Binding: Tiomergine binds to the receptor (e.g., dopamine D2 receptor) on the cell surface. nih.gov

Receptor Phosphorylation: This binding induces a conformational change, leading to receptor activation and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs). wikipedia.orgnih.gov

β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.

Endocytosis: The receptor/β-arrestin complex is targeted to clathrin-coated pits, leading to the internalization of the receptor from the plasma membrane into endosomes. nih.gov

This internalization process serves to desensitize the cell to further stimulation, as it reduces the number of available receptors on the surface. The internalized receptors can then be either recycled back to the membrane or targeted for degradation in lysosomes. numberanalytics.com While this is the canonical pathway for many GPCRs, specific studies quantifying the rate and extent of Tiomergine-induced internalization of dopamine or serotonin receptors have not been identified.

Signaling Pathway Modulation: The primary signaling pathway modulated by Tiomergine, via its action on Gαi-coupled receptors, is the inhibition of the adenylyl cyclase/cAMP pathway as detailed in section 8.2. wikipedia.orgnih.gov Beyond this, GPCR signaling is complex and can diverge to activate other pathways. For instance, the βγ-subunits released from the activated G-protein heterotrimer can modulate the activity of other effectors, including ion channels and kinases. Furthermore, β-arrestin, recruited during the internalization process, can act as a scaffold protein to initiate distinct signaling waves, such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov The specific pathways modulated by Tiomergine beyond cAMP inhibition would depend on the specific receptor subtype and the cellular context, including the complement of signaling and adaptor proteins present. nih.govnih.gov

Comparative and Interdisciplinary Academic Perspectives on Tiomergine

Comparative Analysis of Tiomergine’s Mechanism with Known Molecular Probes or Inhibitors

Tiomergine is classified as an ergot alkaloid, a class of compounds known for their broad spectrum of pharmacological actions. nih.gov The primary mechanism of action for Tiomergine and its class is the interaction with various receptor systems, most notably dopamine (B1211576), serotonin (B10506) (5-HT), and alpha-adrenergic receptors. uobaghdad.edu.iqrxlist.com As a dopamine agonist, Tiomergine functions by activating dopamine receptors, mimicking the effect of the endogenous neurotransmitter dopamine. wikipedia.orgclevelandclinic.org

Dopamine receptors are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). wikipedia.org Tiomergine, like many therapeutic ergot derivatives, exhibits a strong affinity for the D2-like receptors. medscape.com This is a key characteristic shared with other well-known dopamine agonists used as molecular probes and therapeutic agents.

A comparative analysis with other dopamine agonists highlights the nuances in their receptor-binding profiles and functional activities.

Ergot Derivatives (e.g., Bromocriptine, Cabergoline): These compounds share a similar ergoline (B1233604) structure with Tiomergine. Bromocriptine is a potent D2-receptor agonist and a partial D1-receptor agonist. medscape.com Cabergoline also demonstrates high affinity and potent agonist activity at D2 receptors with a very long plasma half-life. scholaris.ca Compared to these agents, Tiomergine's specific affinities and potencies at various dopamine and serotonin receptor subtypes define its unique pharmacological signature.